molecular formula C20H18INO4S2 B11675915 (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11675915
M. Wt: 527.4 g/mol
InChI Key: LVQVRTAWFYSNEG-BOPFTXTBSA-N
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Description

The compound (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes an iodinated benzylidene group and a thioxo-thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and an appropriate aldehyde.

    Iodination and Etherification: The iodinated benzylidene group is synthesized by iodination of the benzylidene intermediate, followed by etherification with 2-(2-methylphenoxy)ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The iodinated benzylidene group may enhance its binding affinity to specific targets, increasing its biological activity.

Comparison with Similar Compounds

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of iodine.

    (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in This compound may confer unique properties, such as increased molecular weight and enhanced binding affinity to certain biological targets, compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H18INO4S2

Molecular Weight

527.4 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18INO4S2/c1-12-5-3-4-6-15(12)25-7-8-26-18-14(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,27)/b17-11-

InChI Key

LVQVRTAWFYSNEG-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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